molecular formula C17H18N2O3S B2776792 N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)-1H-indole-2-carboxamide CAS No. 2034313-60-3

N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)-1H-indole-2-carboxamide

Cat. No.: B2776792
CAS No.: 2034313-60-3
M. Wt: 330.4
InChI Key: DZTDYRSYLDPHOE-UHFFFAOYSA-N
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Description

Product Overview N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)-1H-indole-2-carboxamide is a synthetic small molecule with the CAS Registry Number 2034313-60-3 . This compound features a molecular hybrid architecture, incorporating both a 1H-indole-2-carboxamide group and a thiophen-3-yl ethyl moiety linked by a hydroxyethoxy chain. This unique structure makes it a compound of significant interest in medicinal chemistry and drug discovery research. Research Applications and Potential While the specific biological profile of this compound is under investigation, its design aligns with modern strategies in rational drug design. The indole scaffold is a "privileged structure" in medicinal chemistry, frequently found in molecules with a wide range of pharmacological activities, including antitumor, anti-inflammatory, and antiviral effects . The incorporation of the thiophene ring, another common pharmacophore, can modify electronic properties, solubility, and bioavailability, and has been identified in compounds investigated as potent inhibitors of therapeutic targets such as sphingomyelin synthase 2 (SMS2) . The hydroxyethoxy linker may contribute to improved aqueous solubility and provide a handle for further chemical modification. Consequently, this hybrid molecule serves as a versatile scaffold for developing novel bioactive compounds and probing structure-activity relationships (SAR) in multi-target therapeutic programs. Usage and Handling This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use. Researchers should handle the compound with appropriate precautions in a controlled laboratory environment.

Properties

IUPAC Name

N-[2-(2-hydroxyethoxy)-2-thiophen-3-ylethyl]-1H-indole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3S/c20-6-7-22-16(13-5-8-23-11-13)10-18-17(21)15-9-12-3-1-2-4-14(12)19-15/h1-5,8-9,11,16,19-20H,6-7,10H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZTDYRSYLDPHOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(N2)C(=O)NCC(C3=CSC=C3)OCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)-1H-indole-2-carboxamide is a synthetic compound belonging to the indole derivative class, which has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological mechanisms, and its effects on various biological systems.

Chemical Structure and Properties

The molecular formula of this compound is C17H18N2O3SC_{17}H_{18}N_{2}O_{3}S, with a molecular weight of 330.4 g/mol. The structure features an indole core, a thiophene ring, and a hydroxyethoxy side chain, contributing to its unique properties and biological activities.

PropertyValue
Molecular Formula C17H18N2O3SC_{17}H_{18}N_{2}O_{3}S
Molecular Weight 330.4 g/mol
CAS Number 2034313-60-3

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Indole Core : Using Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
  • Introduction of the Thiophene Ring : Achieved through Suzuki coupling reactions with thiophene boronic acid derivatives.
  • Attachment of the Hydroxyethoxy Side Chain : Accomplished via etherification reactions with hydroxyethoxy halides.

The biological activity of this compound can be attributed to its interactions with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Interaction : It can bind to cellular receptors, influencing signal transduction pathways.
  • Gene Expression Modulation : The compound may affect the expression of genes associated with various biological processes.

Antimicrobial Activity

Indole derivatives, including this compound, have shown promise as antimicrobial agents. A study indicated that indole-2-carboxamide analogs exhibited low micromolar potency against Mycobacterium tuberculosis (Mtb), suggesting that modifications to the indole structure can enhance antimicrobial efficacy while maintaining acceptable solubility profiles .

Antitumor Effects

Research has demonstrated that certain indole derivatives possess significant antitumor activity. For instance, compounds similar to this compound were evaluated for their cytotoxic effects against various cancer cell lines, showing moderate to high cytotoxic activities with IC50 values ranging from 0.33 μM to 8.02 μM . These findings suggest potential applications in cancer therapy.

Study on Antituberculosis Activity

A study published in 2013 highlighted the effectiveness of indole-2-carboxamides against Mycobacterium tuberculosis. The lead candidates demonstrated improved in vitro activity compared to standard tuberculosis drugs, indicating a promising avenue for further research into their use as antituberculosis agents .

Evaluation of Cytotoxicity

In another study focusing on brain tumor cells, several indole derivatives were found to exhibit significant cytotoxicity. The results showed that specific modifications could enhance their effectiveness against tumor cells while minimizing toxicity to normal cells .

Comparison with Similar Compounds

Key Observations:

Substituent Position : The thiophen-3-yl group in the target compound distinguishes it from analogs with thiophen-2-yl (e.g., compounds in ). This positional difference may alter binding affinity or steric interactions in enzyme active sites.

Biological Activity : Thiophen-2-yl indole derivatives (e.g., 4k, 5d) exhibit potent cytotoxicity against colorectal cancer cells (IC50: 3.87–4.31 µM) but moderate selectivity (SI: 1.53–1.88). The target compound’s thiophen-3-yl group may modulate selectivity by reducing off-target interactions .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)-1H-indole-2-carboxamide, and how are key intermediates characterized?

  • Answer : The synthesis typically involves multi-step reactions starting from indole-2-carboxylic acid derivatives and functionalized thiophene precursors. Key steps include amide bond formation via coupling reagents (e.g., EDC/HOBt) and hydroxyl-ethoxy group introduction through nucleophilic substitution. Intermediates are characterized using NMR (1H/13C for structural confirmation), LCMS (to verify molecular weight), and HPLC (for purity assessment). Reaction progress is monitored via TLC or in situ spectroscopy .

Q. Which spectroscopic and chromatographic techniques are critical for confirming the compound’s structural integrity and purity?

  • Answer :

  • 1H/13C NMR : Assigns protons and carbons to confirm the presence of indole, thiophene, hydroxyethoxy, and carboxamide groups.
  • High-resolution mass spectrometry (HRMS) : Validates the molecular formula.
  • IR spectroscopy : Identifies functional groups (amide C=O stretch at ~1650 cm⁻¹, hydroxyl O-H at ~3300 cm⁻¹).
  • HPLC : Quantifies purity (>95% is typical for biological assays) .

Q. What are the standard protocols for evaluating the compound’s solubility and stability in biological matrices?

  • Answer : Solubility is tested in solvents like DMSO, PBS, and ethanol using UV-Vis spectroscopy or nephelometry. Stability studies involve incubating the compound in simulated physiological conditions (pH 7.4, 37°C) and analyzing degradation products via LCMS. Hydrophobic interactions from thiophene and indole moieties often necessitate solubility enhancers (e.g., cyclodextrins) .

Advanced Research Questions

Q. How can reaction conditions be systematically optimized to improve yield and reduce byproducts during synthesis?

  • Answer :

  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance amide coupling efficiency.
  • Temperature control : Lower temperatures minimize side reactions during sensitive steps (e.g., hydroxyl group activation).
  • Catalyst screening : Palladium catalysts or organocatalysts may improve regioselectivity in heterocyclic coupling.
  • High-throughput experimentation (HTE) : Enables rapid screening of reaction parameters (e.g., equivalents, time) .

Q. What computational and experimental strategies resolve contradictions in reported biological activity data (e.g., varying IC50 values)?

  • Answer :

  • Molecular docking and MD simulations : Predict binding modes to targets like kinases or GPCRs, identifying key residues for mutagenesis validation.
  • Dose-response assays : Repeat under standardized conditions (cell line, incubation time) to control for variability.
  • Off-target screening : Use proteome-wide approaches (e.g., thermal shift assays) to identify confounding interactions .

Q. How are advanced biophysical techniques employed to elucidate the compound’s mechanism of action?

  • Answer :

  • Surface plasmon resonance (SPR) : Measures real-time binding kinetics to purified targets (e.g., enzymes).
  • Isothermal titration calorimetry (ITC) : Quantifies binding affinity (Kd) and thermodynamics.
  • Cryo-EM/X-ray crystallography : Resolves structural details of compound-target complexes, guiding SAR studies .

Q. What methodologies are used to assess the compound’s metabolic stability and potential toxicity in preclinical models?

  • Answer :

  • Liver microsome assays : Identify major metabolites via LC-MS/MS.
  • CYP450 inhibition screening : Evaluates drug-drug interaction risks.
  • In silico toxicity prediction : Tools like ProTox-II or Derek Nexus flag structural alerts (e.g., reactive metabolites) .

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